3-Methyl-1-phenyl-2-(1H)-pyridone belongs to the class of heterocyclic compounds, specifically pyridones, which are known for their diverse biological activities. It is classified under the category of antifibrotic agents and has been studied for its therapeutic applications in conditions such as idiopathic pulmonary fibrosis.
The synthesis of 3-Methyl-1-phenyl-2-(1H)-pyridone typically involves the reaction of 3-methyl-2-pyridone with phenylhydrazine. This reaction can be facilitated under specific conditions, often employing solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl₂) in the presence of sodium acetate (NaOAc) to enhance yield and purity.
The molecular structure of 3-Methyl-1-phenyl-2-(1H)-pyridone features a bicyclic system comprising a pyridine ring fused with a carbonyl group characteristic of pyridones.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm structural integrity:
3-Methyl-1-phenyl-2-(1H)-pyridone undergoes various chemical reactions that expand its utility in synthetic organic chemistry.
The mechanism of action for 3-Methyl-1-phenyl-2-(1H)-pyridone primarily involves its antifibrotic properties. It modulates various cytokines and growth factors involved in fibrotic processes, thereby influencing cellular pathways related to fibrosis.
Research indicates that this compound affects fibroblast proliferation and collagen synthesis, which are critical processes in tissue fibrosis. Its approval by regulatory agencies like the US FDA for treating idiopathic pulmonary fibrosis underscores its clinical significance.
3-Methyl-1-phenyl-2-(1H)-pyridone has diverse applications across various scientific fields:
3-Methyl-1-phenyl-2-(1H)-pyridone, systematically named 5-methyl-1-phenylpyridin-2(1H)-one (IUPAC), belongs to the N-substituted 2-pyridone class of heterocyclic compounds. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol. The core structure features a six-membered aromatic ring with a lactam functionality (C=O at position 2) and N-phenyl substitution at position 1. This arrangement creates two key isomeric possibilities:
Property | Specification |
---|---|
Systematic Name | 5-methyl-1-phenylpyridin-2(1H)-one |
Common Synonyms | Pirfenidone; 5-Methyl-1-phenyl-2(1H)-pyridone |
Molecular Formula | C₁₂H₁₁NO |
SMILES | O=C(C=CC(C)=C1)N1C2=CC=CC=C2 |
Key Tautomers | Lactam (dominant) ↔ Lactim |
X-ray Crystallography | Planar pyridone ring; dihedral angle: 40.5° (phenyl vs. pyridone) [6] |
The compound’s bioactivity was first documented in a 1989 patent (EP0383591A3) describing its antifibrotic effects in asbestos-induced lung fibrosis models [5]. This discovery catalyzed three decades of structural derivatization:
As the core structure of the approved drug pirfenidone (Pirespa®, Esbriet®), 3-methyl-1-phenyl-2-(1H)-pyridone represents a first-in-class small-molecule antifibrotic with multimodal activity:
Drug | Primary Target | Structural Distinction from Pirfenidone | Approval Status |
---|---|---|---|
Pirfenidone | TGF-β1/PDGF suppression | Parent scaffold: 3-methyl-1-phenyl-2-pyridone | Approved (IPF) |
Nintedanib | VEGFR/FGFR/PDGFR inhibitor | Indolinone core | Approved (IPF) |
PRM-151 | Pentraxin-2 recombinant | Protein-based (not small molecule) | Phase III (myelofibrosis) |
Synthesis and Derivative Strategies
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: